molecular formula C10H8O4S B2990241 Ethyl 2-formylthieno[3,2-b]furan-5-carboxylate CAS No. 2418707-93-2

Ethyl 2-formylthieno[3,2-b]furan-5-carboxylate

Cat. No.: B2990241
CAS No.: 2418707-93-2
M. Wt: 224.23
InChI Key: NULPWMPORAMOHI-UHFFFAOYSA-N
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Description

Ethyl 2-formylthieno[3,2-b]furan-5-carboxylate is a chemical compound with the molecular formula C10H8O4S. It is a derivative of thieno[3,2-b]furan, featuring an ethyl ester group and a formyl group attached to the thieno[3,2-b]furan ring system. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with thieno[3,2-b]furan derivatives.

  • Reaction Steps:

  • Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods:

  • Scale-Up: The synthesis process can be scaled up for industrial production, involving larger reactors and more efficient separation techniques.

  • Purification: The final product is purified to achieve the desired purity level, often using crystallization or chromatographic methods.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the formyl group to a hydroxyl group, resulting in different derivatives.

  • Substitution: Substitution reactions can occur at different positions on the thieno[3,2-b]furan ring, leading to a variety of substituted products.

Common Reagents and Conditions:

  • Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution Reagents: Various electrophiles and nucleophiles can be employed to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can yield carboxylic acids, ketones, and other oxidized derivatives.

  • Reduction Products: Reduction can produce alcohols and other reduced derivatives.

  • Substitution Products: Substitution reactions can lead to a range of substituted thieno[3,2-b]furan derivatives.

Scientific Research Applications

Ethyl 2-formylthieno[3,2-b]furan-5-carboxylate has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Ethyl 2-formylthieno[3,2-b]furan-5-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 2-methylthieno[3,2-b]furan-5-carboxylate: This compound differs by the presence of a methyl group instead of a formyl group.

  • Ethyl 2-formylthiophene-5-carboxylate: This compound has a thiophene ring instead of a thieno[3,2-b]furan ring.

  • Ethyl 2-formylbenzoate: This compound features a benzene ring instead of a thieno[3,2-b]furan ring.

These compounds have different chemical properties and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

ethyl 2-formylthieno[3,2-b]furan-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4S/c1-2-13-10(12)9-4-7-8(15-9)3-6(5-11)14-7/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULPWMPORAMOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C=C(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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